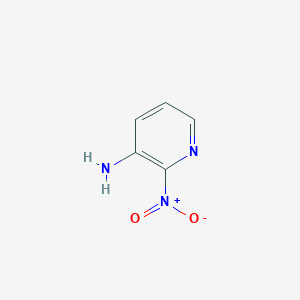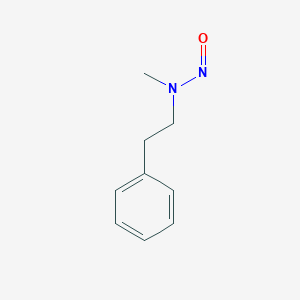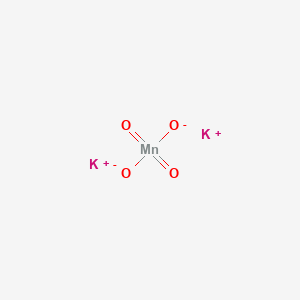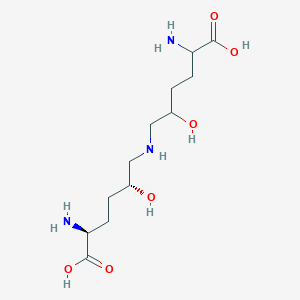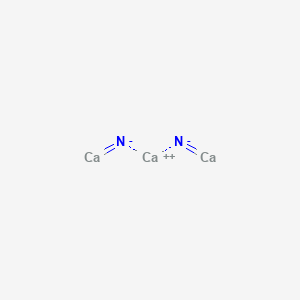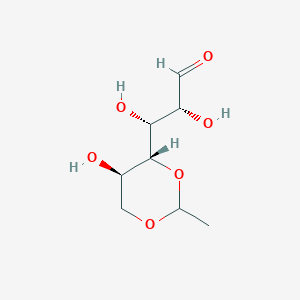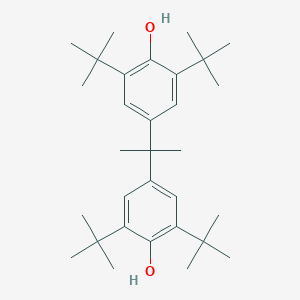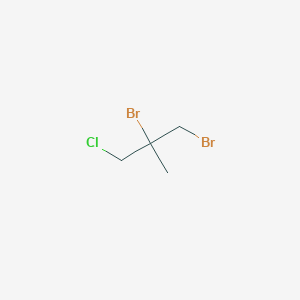
磷化镉 (Cd3P2)
描述
Cadmium phosphide (Cd3P2) is an inorganic chemical compound. It is a grey or white bluish solid semiconductor material . It is used in high power, high frequency applications and in laser diodes .
Synthesis Analysis
Cadmium phosphide can be prepared by the reaction of cadmium with phosphorus . One method involves the reduction of cadmium phosphate using C/H2 at 550°C for 4 to 5 hours . Another method involves the reaction of six moles of Cadmium [Cd] and one mole of White Phosphorus [P4] to form two moles of Cadmium Phosphide [Cd3P2] .Molecular Structure Analysis
Cd3P2 has a room-temperature tetragonal form . The crystalline structure of cadmium phosphide is very similar to that of zinc phosphide (Zn3P2), cadmium arsenide (Cd3As2) and zinc arsenide (Zn3As2) . These compounds of the Zn-Cd-P-As quaternary system exhibit full continuous solid-solution .Physical And Chemical Properties Analysis
Cadmium phosphide has a molar mass of 399.178 g/mol. It appears as a bluish white or gray solid. It has a density of 5.96 g/cm3, a melting point of 700°C, and an electron mobility of 1500 cm2/Vs . It also has a refractive index (nD) of 3.88 .科学研究应用
Research on Solid Solutions
The compound forms part of the Zn-Cd-P-As quaternary system, which exhibits continuous solid-solution properties. This makes Cd3P2 valuable in research on solid solutions , particularly in the development of new semiconductor materials with tailored electronic properties .
Safety Considerations
It’s important to note that, like other metal phosphides, Cd3P2 is acutely toxic when ingested and poses significant health risks, including carcinogenicity and cadmium poisoning. Therefore, handling and usage require strict safety protocols .
作用机制
Target of Action
Cadmium phosphide (Cd3P2) is an inorganic chemical compound . It is a semiconductor material with a bandgap of 0.5 eV It is known to have applications as a pesticide, material for laser diodes, and for high-power-high-frequency electronics .
Mode of Action
It is known that cadmium phosphide can be prepared by the reaction of cadmium with phosphorus . The crystalline structure of cadmium phosphide is very similar to that of zinc phosphide (Zn3P2), cadmium arsenide (Cd3As2), and zinc arsenide (Zn3As2) .
Biochemical Pathways
Cadmium, a component of cadmium phosphide, is known to inflict damage through various biochemical and molecular mechanisms, including oxidative stress induction, disruption of calcium signaling, interference with cellular signaling pathways, and epigenetic modifications .
Pharmacokinetics
Cadmium, a component of cadmium phosphide, is known to have a low rate of excretion from the body and is accumulated in organisms, with an extremely protracted biological half-life .
Result of Action
Like other metal phosphides, cadmium phosphide is acutely toxic when swallowed due to the formation of phosphine gas when it reacts with gastric acid . It is also carcinogenic and dangerous for the skin, eyes, and other organs, largely due to cadmium poisoning .
Action Environment
The action of cadmium phosphide can be influenced by environmental factors. For instance, the crystal structure stability of cadmium phosphide has been studied in the pressure range 0–30 GPa using high-pressure X-ray diffraction . A structural phase transformation has been found with a transition pressure of 4.0 GPa .
安全和危害
未来方向
属性
IUPAC Name |
cadmium(2+);phosphorus(3-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Cd.2P/q3*+2;2*-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWFNUBYQJKAKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[P-3].[P-3].[Cd+2].[Cd+2].[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cd3P2 | |
| Record name | cadmium phosphide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cadmium_phosphide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401010274 | |
| Record name | Cadmium phosphide (Cd3P2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401010274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Green lumps; [MSDSonline] | |
| Record name | Cadmium phosphide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8433 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
12014-28-7 | |
| Record name | Cadmium phosphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012014287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium phosphide (Cd3P2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cadmium phosphide (Cd3P2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401010274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricadmium diphosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does the electrical resistance of cadmium phosphide (Cd3P2) change under high pressure, and what does this tell us about its potential applications?
A1: Cadmium phosphide (Cd3P2) exhibits a significant change in electrical resistance under high pressure. This property makes it suitable as a pressure calibration standard in equipment like large volume presses (LVPs) [2]. The distinct resistance change associated with its structural phase transition at 4.0 GPa serves as a reliable pressure marker [2, 3]. This characteristic, combined with its stable physical and chemical properties, positions Cd3P2 as a valuable material for pressure calibration in high-pressure research and industrial applications [2].
Q2: What are the semiconducting properties of cadmium phosphide (Cd3P2)?
A2: Cadmium phosphide (Cd3P2) is an n-type semiconductor with a forbidden band gap of 0.52 eV, as determined from Hall effect and electrical conductivity measurements [1]. This relatively narrow band gap suggests potential applications in optoelectronics and solar energy conversion. At room temperature (300 K), it exhibits an electron concentration of 2 to 5 × 1017 cm-3 and a mobility of 1500 cm2/Vs [1]. These properties, along with its resistivity of 9 to 25 × 10-3 Ω cm and thermoelectric power of 180 to 200 μV/°C, make Cd3P2 an interesting material for further investigation in electronic and thermoelectric device applications [1].
- Haacke, G., & Castellion, G. F. (1965). Preparation and semiconducting properties of cadmium phosphide (Cd3P2). Journal of Applied Physics, 36(8), 2584–2587.
- Wang, S., Li, Y., Du, F., Wang, L., & Cui, T. (2023). Powder conductor for pressure calibration applied to large volume press under high pressure. Review of Scientific Instruments, 94(3), 035108.
- Grzechnik, A., Vegas, A., Syassen, K., Christensen, M., Hanfland, M., & Gerward, L. (2006). High-pressure phases of cadmium phosphide, Cd3P2. Journal of Physics and Chemistry of Solids, 67(7), 1407–1411.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




